1H-Indole-3-ethanol,4-methoxy-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

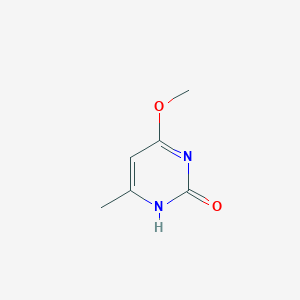

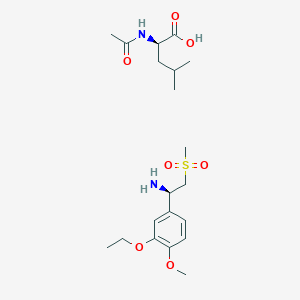

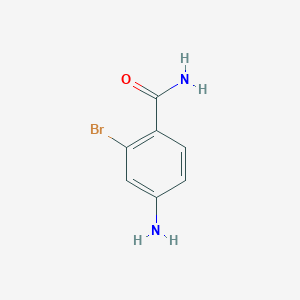

1H-Indole-3-ethanol,4-methoxy- is a chemical compound with the molecular formula C11H13NO2 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body .

Applications De Recherche Scientifique

Synthesis and Characterization

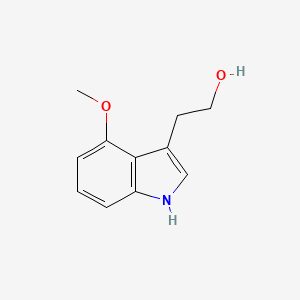

- 1-Methoxy-1H-indol-3-ethanol, an indole derivative, was isolated from the fermentation broth of the plant endophytic fungus Pestalotiopsis podocarpi. The compound was characterized using extensive spectroscopic analysis, including 1D- and 2D-NMR and MS experiments, and was found to have an interesting carbamic acid structure (Luo et al., 2013).

Synthesis of Bioactive Indole Derivatives

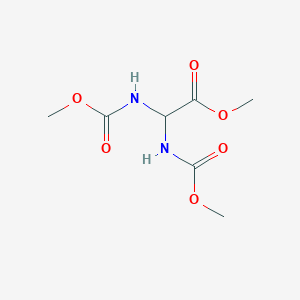

- Research has been dedicated to the synthesis of biologically promising structurally diverse indole derivatives, which are common in naturally occurring biologically active compounds. A study demonstrated the synthesis of various bioactive indole derivatives under mild and environmentally benign conditions, emphasizing the eco-friendly nature of the protocol used (Kaur et al., 2020).

Nucleophilic Substitution Reactions

- 1-Methoxyindole-3-carbaldehyde, similar in structure to the 1H-Indole-3-ethanol, 4-methoxy-, was demonstrated to be a versatile electrophile reacting regioselectively with various types of nucleophiles. This reactivity allows for the production of 2-substituted indole-3-carbaldehydes, highlighting the chemical versatility of indole derivatives (Yamada et al., 2012).

Catalyzed Coupling Reactions

- A study on the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids provided insights into mild and efficient diverse product formation. The study included kinetic isotope effects to reveal a mechanism of C-H activation and electrophilic addition, showcasing the complex chemical interactions of indole derivatives (Zheng, Zhang, & Cui, 2014).

Synthesis of Cannabinoids

- Compounds structurally related to 1H-Indole-3-ethanol, 4-methoxy-, such as 1-Pentyl-3-(4-methoxy-1-naphthoyl)indole and 2-(2-methoxy-phenyl)-1-(1-pentyl-1H-indol-3-yl)-ethanone, were characterized and studied using spectroscopic methods and single-crystal X-ray diffraction. The study highlights the structural and computational investigation of these cannabinoids (Nycz et al., 2010).

Propriétés

IUPAC Name |

2-(4-methoxy-1H-indol-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-10-4-2-3-9-11(10)8(5-6-13)7-12-9/h2-4,7,12-13H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPJFYGIWOKTHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-3-ethanol,4-methoxy- | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Methylphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride](/img/structure/B3146774.png)

![4-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo-[1,2-a][1,4]benzodiazepine hydrochloride](/img/structure/B3146781.png)

![1,2-Bis[2-methyl-5-(4-pyridyl)-3-thienyl]cyclopentene](/img/structure/B3146812.png)

![1-[4-(2-Methoxyethoxy)phenyl]ethan-1-one](/img/structure/B3146824.png)

![Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)-](/img/structure/B3146879.png)